{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone
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Overview
Description
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This core can be synthesized through the Gould-Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the high-temperature cyclization steps and the development of more efficient catalysts for the substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and furan-2-carbonyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Mechanism of Action
The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent kinase inhibitors and have been studied for their anti-cancer properties.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: Another kinase inhibitor with a similar pyrrolopyrimidine core.
Uniqueness
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential for therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C29H27N5O3 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C29H27N5O3/c1-2-36-23-12-10-22(11-13-23)34-19-24(21-7-4-3-5-8-21)26-27(30-20-31-28(26)34)32-14-16-33(17-15-32)29(35)25-9-6-18-37-25/h3-13,18-20H,2,14-17H2,1H3 |
InChI Key |
WSQYBCYIBSTKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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